1-(4-Methoxyphenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea
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Overview
Description
“6-Methoxy-2- (4-methoxyphenyl)benzo b thiophene” is a heterocyclic building block . It has been used as a reactant for the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The empirical formula of “6-Methoxy-2- (4-methoxyphenyl)benzo b thiophene” is C16H14O2S . Its molecular weight is 270.35 . The SMILES string representation is COc1ccc (cc1)-c2cc3ccc (OC)cc3s2 .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 191-197 °C (lit.) .Scientific Research Applications
Biosensor Development
Research into urea biosensors highlights the critical role urea compounds play in detecting and quantifying urea concentration, which is crucial for diagnosing and managing diseases related to nitrogen metabolism and kidney function. Urea biosensors employ enzymes like urease for detection, utilizing various materials for enzyme immobilization to enhance sensitivity and specificity. This application is significant for medical diagnostics and environmental monitoring (S. Botewad et al., 2021).
Drug Design
Urea derivatives are integral in drug design, acting as modulators for various biological targets due to their unique hydrogen bonding capabilities. They are involved in designing drugs with a broad range of bioactivities, including kinase inhibition, modulation of selectivity, stability, and pharmacokinetic profiles of lead molecules. This versatility underscores urea's importance in medicinal chemistry, suggesting potential pharmaceutical applications for urea-based compounds like "1-(4-Methoxyphenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea" (A. Jagtap et al., 2017).
Environmental Science
In environmental science, urea-based compounds, including urease and nitrification inhibitors, are studied for their role in reducing ammonia and greenhouse gas emissions from agricultural applications. Such compounds improve fertilizer efficiency and environmental sustainability. Understanding the environmental fate and mechanism of action of urea derivatives can lead to safer and more effective agricultural practices, potentially applicable to environmental management strategies involving "this compound" (Aishwarya Ray et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-12-5-3-11(4-6-12)16-13(17)15-9-14(19-2)7-8-20-10-14/h3-6H,7-10H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAALBFPKDYRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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